N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride
Description
Chemical Structure:
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and an ethanamine moiety linked via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-9-8-5(2)10-6;/h7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKITSYCQWEKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN=C(O1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using 1,1′-Carbonyldiimidazole (CDI)
In a procedure adapted from US10377750B2, 2-[[(2S,4S)-1-tert-butoxycarbonyl-2-methyl-4-piperidyl]oxy]acetic acid is treated with CDI in tetrahydrofuran (THF) at 5°C to form an imidazolide intermediate. Subsequent addition of acetohydrazide induces cyclization, yielding the 5-methyl-1,3,4-oxadiazole derivative. Key parameters include:
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Temperature control : Maintaining ≤15°C during CDI activation minimizes side reactions.
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Stoichiometry : A 1.2:1 molar ratio of CDI to carboxylic acid ensures complete conversion.
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Solvent choice : THF facilitates intermediate stability, while subsequent aqueous workup (saturated NaHCO₃) isolates the product.
Alternative Cyclization with Thionyl Chloride
WO2013186792A2 highlights thionyl chloride as a cyclizing agent for diacylhydrazides. For example, treating chloroacetylhydrazide with thionyl chloride in dichloromethane at reflux yields the oxadiazole ring. This method prioritizes:
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Reaction time : 4–6 hours for complete cyclization.
Functionalization with Ethanamine
Introducing the ethanamine moiety requires nucleophilic substitution or reductive amination.
Nucleophilic Substitution of Chloromethyl Intermediates
A chloromethyl-oxadiazole precursor, synthesized via chlorination of a hydroxymethyl intermediate (e.g., using SOCl₂), reacts with ethanamine in polar aprotic solvents:
Reductive Amination of Ketone Precursors
Reductive amination offers an alternative route. For instance, condensation of a 5-methyloxadiazole-2-carbaldehyde with ethanamine in methanol, followed by NaBH₄ reduction, yields the secondary amine:
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification:
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Solvent system : Ethyl acetate or diethyl ether facilitates crystallization.
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Stoichiometry : 1.1 equivalents of HCl ensure complete protonation.
Purification and Analytical Validation
Crystallization Techniques
Crystallization from heptane/ethyl acetate (40:60 v/v) at 50°C yields high-purity product. Seed crystals of the target compound induce controlled nucleation.
Chromatographic Purification
Flash chromatography on silica gel (0–15% 2-propanol in dichloromethane) resolves residual impurities.
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with higher oxidation states.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is primarily investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets pertinent to various diseases.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against several bacterial strains, suggesting potential as a new class of antibiotics .
Neuropharmacology
The compound's structure implies possible interactions with neurotransmitter systems. Studies have explored its effects on neurotransmitter release and receptor modulation.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl derivatives can enhance the release of serotonin and dopamine in neuronal cell cultures. This effect positions them as candidates for further research into treatments for mood disorders .
Agricultural Chemistry
The oxadiazole ring is known for its herbicidal properties. Research has been conducted to evaluate the effectiveness of this compound in controlling weed species.
Case Study: Herbicidal Activity
Field trials demonstrated that formulations containing N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl derivatives significantly reduced weed biomass compared to untreated controls. This suggests its potential application in agricultural settings as a selective herbicide .
Mechanism of Action
The mechanism of action of N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Research Findings and Limitations
- Patent Relevance : Analogous compounds (e.g., Example 427 in EP patents) highlight oxadiazoles’ utility in kinase inhibitors, though specific data on the target compound remain scarce .
- Gaps in Data : Thermodynamic properties (e.g., melting points, pKa) are inconsistently reported across sources, complicating direct comparisons .
Biological Activity
N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride, a derivative of the oxadiazole family, has garnered attention due to its diverse biological activities. Oxadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
- CAS Number : 887405-30-3
- Molecular Formula : C6H11N3O·HCl
- Molecular Weight : 171.63 g/mol
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro assays have shown that compounds related to this compound possess activity against various bacterial strains and fungi. For instance:
| Compound | Activity Type | Test Organisms | Result |
|---|---|---|---|
| 5b | Antibacterial | Gram-positive | Potent |
| 5c | Antifungal | Fungal strains | Effective |
These compounds were evaluated using the MTT assay on HeLa cell lines, revealing low cytotoxicity alongside potent antimicrobial effects .
Anticancer Activity
The oxadiazole moiety has been linked to anticancer activity through various mechanisms. For example, derivatives have shown inhibitory effects on cancer cell proliferation in multiple studies:
| Study Reference | Cell Line | IC50 (µM) |
|---|---|---|
| Human colon adenocarcinoma (HT29) | ~92.4 | |
| Human ovarian adenocarcinoma (OVXF 899) | ~85.0 |
These results indicate that the presence of the oxadiazole ring enhances the antiproliferative activity against a range of cancer types.
Anti-inflammatory Activity
Research has also indicated that this compound exhibits anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant edema inhibition compared to standard drugs like Indomethacin:
| Test Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 25 | 48.3 (Indomethacin) |
| 25 | 23.6 - 82.3 |
These findings suggest that the compound may be beneficial in treating inflammatory conditions .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their chemical structure. The introduction of electron-withdrawing groups has been shown to enhance their activity significantly. The SAR analysis indicates that modifications at specific positions on the oxadiazole ring can lead to improved potency against various biological targets .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in drug discovery:
- Anticancer Screening : A study evaluated a series of oxadiazole derivatives for their anticancer properties against a panel of cancer cell lines, revealing several compounds with low micromolar IC50 values.
- Antimicrobial Efficacy : Another investigation focused on the synthesis of new oxadiazole derivatives and their antimicrobial screening against clinical isolates, demonstrating promising results.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, (5-methyl-1,3,4-oxadiazol-2-yl)methanamine derivatives are reacted with ethyl chloroformate or acyl chlorides in the presence of bases like Hunig's base (N,N-diisopropylethylamine) under reflux conditions . Chloroacetyl chloride has also been used in triethylamine-mediated reactions to form oxadiazole derivatives, followed by purification via recrystallization (e.g., using pet-ether) .
Q. How is the purity and structural integrity of the compound confirmed?
- Methodological Answer : Analytical techniques include:
- HPLC : To assess purity (≥98% is typical for research-grade compounds).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed [M+1]⁺ ion at m/z 417.2 in analogous compounds) .
- NMR Spectroscopy : Characterize proton environments (e.g., integration of methyl groups on the oxadiazole ring and ethylamine chain).
- TLC Monitoring : Used during synthesis to track reaction progress and by-product formation .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Hydrochloride salts are hygroscopic and should be stored at -20°C in airtight containers under inert gas (e.g., nitrogen). Desiccants like silica gel are recommended to prevent hydrolysis. Stability studies suggest a shelf life of ≥5 years under these conditions for structurally similar compounds .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving the oxadiazole core?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (stoichiometry, temperature, catalyst loading). For example, triethylamine concentration impacts acyl chloride reactivity in oxadiazole formation .
- Catalyst Screening : Transition metals (e.g., Pd/C) or organic bases (e.g., DBU) may improve cyclization efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole ring closure compared to traditional reflux .
Q. How can discrepancies in NMR data due to tautomerism in the oxadiazole ring be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Observe proton shifts at different temperatures to identify tautomeric equilibria.
- X-ray Crystallography : Definitive structural confirmation (e.g., crystal structures of related oxadiazole derivatives resolved at 298 K with R factor = 0.050) .
- DFT Calculations : Predict stable tautomeric forms and compare with experimental data.
Q. What strategies are used to assess the compound’s bioactivity against therapeutic targets?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cellular Uptake Studies : Radiolabel the compound or use LC-MS/MS to quantify intracellular concentrations.
- Molecular Docking : Model interactions with target proteins (e.g., PARP or viral proteases) using software like AutoDock Vina .
Q. How can low synthetic yields caused by side reactions be addressed?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products).
- Purification Optimization : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or countercurrent distribution.
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks during synthesis .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH 1–3 buffers at 40°C for 48 hours, then analyze degradation via HPLC.
- Mass Spectrometry Fragmentation : Identify hydrolyzed products (e.g., cleavage of the oxadiazole ring to form amides or carboxylic acids).
- Comparative Studies : Cross-reference stability data with structurally similar compounds (e.g., 1,3,4-oxadiazole derivatives with varying substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
